(2-Methylpyridin-3-yl)methanamine dihydrochloride

Description

Chemical Classification and Nomenclature

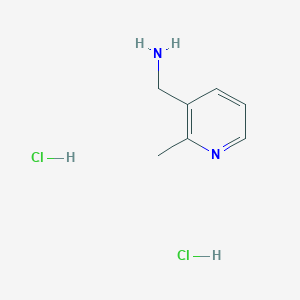

(2-Methylpyridin-3-yl)methanamine dihydrochloride belongs to the aminopyridine class of heterocyclic compounds, specifically categorized as a substituted picolylamine derivative. The compound exhibits the molecular formula C7H12Cl2N2 with a molecular weight of 195.09 grams per mole, representing the dihydrochloride salt form of the parent amine. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as (2-methylpyridin-3-yl)methanamine;dihydrochloride.

The Chemical Abstracts Service has assigned the registry number 58539-66-5 to this compound, facilitating its identification in chemical databases and literature. Alternative nomenclature includes several synonyms that reflect different naming conventions and chemical traditions. These include (2-Methyl-3-pyridyl)methanamine dihydrochloride, 3-(Aminomethyl)-2-methylpyridine dihydrochloride, and (2-Methylpyridin-3-yl)methanamine 2HCl. The parent compound, devoid of the hydrochloride salts, carries the Chemical Abstracts Service number 58539-64-3 and maintains the molecular formula C7H10N2.

The structural representation through Simplified Molecular Input Line Entry System notation appears as CC1=C(C=CC=N1)CN.Cl.Cl, clearly indicating the positions of substituents on the pyridine ring and the presence of two chloride counterions. The International Chemical Identifier provides additional structural specificity: InChI=1S/C7H10N2.2ClH/c1-6-7(5-8)3-2-4-9-6;;/h2-4H,5,8H2,1H3;2*1H, offering a standardized method for compound identification across different chemical information systems.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H12Cl2N2 |

| Molecular Weight | 195.09 g/mol |

| Chemical Abstracts Service Number | 58539-66-5 |

| PubChem Compound Identifier | 69277871 |

| International Chemical Identifier Key | VFSXTTJUSFPTNR-UHFFFAOYSA-N |

| Melting Point | Not specified in available data |

| Solubility | Enhanced in polar solvents due to salt formation |

The compound's classification as a dihydrochloride salt significantly influences its physical and chemical properties compared to the free base form. Salt formation typically increases water solubility, improves crystalline stability, and facilitates handling and storage under ambient conditions. The presence of two chloride ions indicates that both the primary amine group and the pyridine nitrogen can be protonated under acidic conditions, reflecting the compound's basic character.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyridine chemistry, which began with the isolation of pyridine from coal tar in the mid-19th century. The systematic exploration of substituted pyridines and their aminomethyl derivatives gained momentum throughout the 20th century as organic chemists recognized the significance of these heterocyclic structures in both synthetic methodology and pharmaceutical applications.

The specific compound under discussion represents part of a family of aminomethylpyridines that have been extensively studied since the latter half of the 20th century. Patent literature indicates that methods for producing aminomethylpyridine compounds with various substituents, including those bearing chlorine atoms at specific positions, were developed and refined during the 1990s. These synthetic approaches typically involved catalytic reduction of corresponding cyanopyridine precursors under hydrogen atmosphere, employing various catalyst systems including Raney nickel.

The compound's entry into chemical databases reflects the growing recognition of its potential applications. PubChem records indicate that the structure was first created in their database on December 1, 2012, with the most recent modification occurring on May 3, 2025. This timeline suggests that while the compound may have been known earlier, systematic documentation and characterization have been ongoing processes extending into the current decade.

The historical development of aminopyridine chemistry has been closely linked to pharmaceutical research, particularly in the search for compounds with antimicrobial, antitubercular, and other therapeutic properties. The recognition that pyridine-containing molecules often exhibit interesting biological activities has driven continued interest in synthesizing and evaluating new derivatives, including (2-Methylpyridin-3-yl)methanamine and its salt forms.

Significance in Organic and Medicinal Chemistry

This compound occupies a prominent position in organic synthesis due to its versatile reactivity profile and structural features that enable diverse chemical transformations. The compound serves as a crucial building block in the construction of more complex heterocyclic systems, leveraging both the nucleophilic character of the aminomethyl group and the electrophilic potential of the pyridine nitrogen under appropriate conditions.

In synthetic organic chemistry, the compound's utility extends to multiple reaction pathways. The primary amine functionality readily participates in condensation reactions, reductive amination processes, and coupling reactions that are fundamental to pharmaceutical synthesis. The presence of the methyl group at the 2-position and the aminomethyl substituent at the 3-position creates a specific substitution pattern that influences both steric and electronic properties, making it valuable for structure-activity relationship studies in drug development.

Recent research has demonstrated the compound's significance in the development of antitubercular agents. Structure-based drug design strategies have identified pyridine-2-methylamine derivatives as potential inhibitors of Mycobacterial membrane protein Large 3, a critical target for tuberculosis treatment. These studies have revealed that compounds containing the pyridine-methylamine framework exhibit potent activity against Mycobacterium tuberculosis strains, including multidrug-resistant and extensively drug-resistant variants. The lead compound in these studies demonstrated minimum inhibitory concentrations as low as 0.016 micrograms per milliliter against the H37Rv strain and maintained activity against clinical isolates with minimum inhibitory concentrations ranging from 0.0039 to 0.0625 micrograms per milliliter.

The compound's role in catalytic chemistry has also emerged as an area of significant interest. Research has shown that picolylamine derivatives can be effectively incorporated into supported catalyst systems. Specifically, nickel complexes of picolylamine attached to magnetic nanoparticles have been developed for the synthesis of pyridine derivatives through multicomponent reactions. These catalytic systems achieve high yields, with some reactions reaching 97% conversion, and demonstrate excellent recyclability over multiple reaction cycles.

Table 2: Applications of this compound in Chemical Research

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceutical Synthesis | Antitubercular agent development | Minimum inhibitory concentrations of 0.016 μg/mL against H37Rv strain |

| Catalytic Chemistry | Supported catalyst preparation | 97% yield in multicomponent reactions |

| Organic Synthesis | Building block for heterocycles | Versatile reactivity in condensation and coupling reactions |

| Structure-Activity Studies | Lead optimization | Active against multidrug-resistant tuberculosis strains |

The significance of this compound class in medicinal chemistry is further underscored by its incorporation into various pharmaceutical development programs. The structural motif appears in compounds designed for treating infectious diseases, particularly those caused by mycobacterial pathogens. The ability to fine-tune biological activity through systematic modification of the pyridine ring substituents makes these compounds attractive templates for drug discovery efforts.

Current Research Landscape

Contemporary research involving this compound and related compounds spans multiple disciplines, with particular emphasis on synthetic methodology development, pharmaceutical applications, and catalytic system design. The current research landscape reflects a growing understanding of the compound's potential and the development of more efficient methods for its synthesis and utilization.

Recent synthetic advances have focused on developing more efficient and environmentally friendly preparation methods. Novel approaches to aminomethylpyridine synthesis have been reported, including traceless carbon-hydrogen activation strategies that enable rapid access to 3-(aminomethyl)pyridine derivatives. These methods utilize one-pot reactions involving 1-amidopyridin-1-ium salts with aminal compounds, followed by reductive cleavage of nitrogen-nitrogen bonds, representing a significant advancement in synthetic efficiency.

The pharmaceutical research landscape has been particularly active, with structure-based drug design emerging as a dominant approach for developing new therapeutic agents. Current investigations focus on optimizing the molecular structure to enhance potency against specific bacterial targets while maintaining favorable pharmacokinetic properties. Research has demonstrated that systematic modifications of the pyridine-methylamine framework can lead to compounds with superior antimicrobial activity and reduced toxicity profiles.

Market analysis indicates substantial growth potential for 3-(aminomethyl)pyridine and related compounds. The global market, valued at approximately 6 million dollars in 2025, is projected to experience a compound annual growth rate of 4.1% through 2033. This growth is driven primarily by increasing demand from the pharmaceutical industry, particularly for drug synthesis applications, and expanding research and development activities in the chemical and pharmaceutical sectors.

Current research challenges include developing more sustainable synthesis methods, addressing regulatory requirements for pharmaceutical applications, and managing raw material price volatility. The industry is responding with increased focus on green chemistry approaches, development of novel purification techniques, and exploration of alternative synthetic pathways that reduce environmental impact while maintaining product quality.

Table 3: Current Research Trends and Market Projections

| Research Area | Current Focus | Projected Growth/Development |

|---|---|---|

| Synthetic Methodology | Green chemistry approaches | Sustainable synthesis methods by 2030 |

| Pharmaceutical Applications | Antitubercular agent development | Expanded clinical applications |

| Market Analysis | Global demand assessment | 4.1% compound annual growth rate (2025-2033) |

| Catalytic Applications | Supported catalyst systems | Enhanced efficiency and recyclability |

The competitive landscape includes both established chemical suppliers and emerging biotechnology companies focused on specialized synthesis and pharmaceutical applications. Key market participants are investing in research and development to expand product portfolios and improve manufacturing efficiency. Strategic alliances and acquisitions are becoming more common as companies seek to enhance their capabilities in specialized chemical synthesis and drug development.

Properties

IUPAC Name |

(2-methylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-7(5-8)3-2-4-9-6;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSXTTJUSFPTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 2-methylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Corresponding aldehydes or ketones.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry:

The compound is primarily investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development. Compounds with similar structures often exhibit significant biological effects, including anti-inflammatory and analgesic properties. Research has indicated that derivatives of pyridine can be effective in treating various conditions such as depression and chronic pain .

Case Studies:

- Antidepressants and Analgesics: Research has shown that compounds related to (2-Methylpyridin-3-yl)methanamine dihydrochloride can serve as intermediates in the synthesis of antidepressants and analgesics. For instance, studies have documented the synthesis of pyridin-2-yl-methylamine derivatives that demonstrate antidepressant activity .

- Targeting Enzymatic Pathways: Investigations are ongoing into how this compound can inhibit specific enzymes or receptors linked to disease pathways. The presence of the methyl group on the pyridine ring may enhance its binding affinity to these targets.

Agricultural Chemistry

Pesticide Development:

The structural features of this compound suggest potential applications in agricultural chemistry, particularly in the development of new pesticides or herbicides. The ability to modify the compound's structure could lead to agents that selectively target pests while minimizing harm to beneficial organisms.

Research Insights:

Studies have indicated that pyridine derivatives can exhibit herbicidal activity, which opens avenues for exploring this compound as a scaffold for developing novel agrochemicals.

Material Science

Catalysis and Ligand Formation:

The compound's unique properties make it suitable for applications in material science, particularly in catalysis and the formation of ligands. Its amine functionality allows it to act as a ligand in coordination chemistry, which is essential for developing new catalysts for organic reactions.

Potential Applications:

- Ligand Design: The incorporation of this compound into coordination complexes could enhance the efficiency of catalytic processes in organic synthesis.

- Synthesis of Advanced Materials: Research into using this compound as a precursor for synthesizing advanced materials is underway, with potential applications in electronic devices and sensors.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Data for (2-Methylpyridin-3-yl)methanamine Dihydrochloride and Analogues

*Calculated based on formula.

Key Findings:

Substituent Position : Transposing the methyl and amine groups (e.g., 3-methylpyridin-2-yl vs. 2-methylpyridin-3-yl) alters electronic distribution. For instance, the 3-methylpyridin-2-yl derivative (CAS 357288-02-9) may exhibit distinct acid-base properties due to resonance effects .

Functional Group Effects: Methoxy Substituents: The methoxy group in (3-Methoxypyridin-2-yl)methanamine dihydrochloride (CAS 1276056-71-3) enhances solubility in polar solvents compared to the methyl group in the target compound .

Pharmacologically Relevant Analogues

Table 2: Comparison with Bioactive Amine Derivatives

Key Findings:

- Pharmaceutical Utility : Unlike diphenhydramine (CAS 147-24-0), which is a tertiary amine with sedative properties, this compound is a simpler secondary amine, favoring applications in targeted drug delivery .

- Toxicity : While dopamine derivatives like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7) are well-characterized, the toxicological profile of this compound remains understudied, necessitating further safety evaluations .

Biological Activity

Chemical Structure and Properties

The molecular structure of (2-Methylpyridin-3-yl)methanamine dihydrochloride can be represented as follows:

This compound features a primary amine group attached to a pyridine ring, which contributes to its reactivity and potential interactions with biological targets. The presence of the dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Synthesis Methods

(2-Methylpyridin-3-yl)methanamine can be synthesized through several methods, including:

- Reductive Amination : Involves the reaction of pyridine derivatives with aldehydes or ketones in the presence of reducing agents.

- Direct Amination : Utilizes amines and halogenated pyridine derivatives under specific conditions to form the desired compound.

These synthetic routes allow for the generation of various derivatives that can exhibit different biological activities.

Biological Activity Overview

While direct studies on this compound are scarce, research on its derivatives indicates a range of biological activities:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). For instance, modifications to the pyridine ring significantly alter their potency against these cell lines .

- Neurotransmitter Receptor Interaction : Compounds derived from (2-Methylpyridin-3-yl)methanamine have been explored for their interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : Certain derivatives have shown inhibitory effects on enzymes involved in metabolic pathways, indicating their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of (2-Methylpyridin-3-yl)methanamine derivatives and their biological activity is crucial for drug design. Key findings include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the pyridine ring can enhance or diminish biological activity. For example, compounds with halogen substitutions often exhibit increased potency against cancer cell lines .

- Ring Modifications : Alterations to the methyl group or the introduction of additional functional groups can lead to significant changes in activity profiles. For instance, introducing bulky groups may improve selectivity for certain biological targets while reducing off-target effects.

Case Studies

Several studies have focused on the biological evaluation of compounds related to (2-Methylpyridin-3-yl)methanamine:

These case studies highlight the diverse potential applications of (2-Methylpyridin-3-yl)methanamine derivatives in drug discovery.

Q & A

Q. What are the recommended methods for synthesizing (2-Methylpyridin-3-yl)methanamine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves reductive amination of 2-methylpyridine-3-carbaldehyde or nucleophilic substitution of halogenated pyridine precursors. For optimization:

- Use catalytic hydrogenation with palladium or platinum catalysts for reductive amination, monitoring pH to stabilize intermediates.

- Employ anhydrous conditions and inert gas purging to minimize side reactions .

- Characterize intermediates via thin-layer chromatography (TLC) or HPLC to assess purity before proceeding to dihydrochloride salt formation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the pyridine ring substitution pattern and methylamine group. D2O solubility may require lyophilization for protonated forms .

- High-Resolution Mass Spectrometry (HRMS): Compare experimental exact mass (e.g., ~262.04 g/mol for related dihydrochlorides) with theoretical values to validate molecular composition .

- X-ray Crystallography: For structural elucidation, use SHELX software for small-molecule refinement, leveraging high-resolution data to resolve hydrogen bonding in the hydrochloride salt .

Q. How should researchers assess solubility and stability under experimental conditions?

Methodological Answer:

- Solubility: Test in polar solvents (e.g., water, methanol) and buffer systems (PBS, pH 7.4) using gravimetric or UV-Vis spectrophotometry. Hydrochloride salts generally exhibit higher aqueous solubility .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture to prevent degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., enzyme inhibition)?

Methodological Answer:

- Dose-Response Assays: Repeat inhibition studies (e.g., LOXL2 or monoamine oxidase) using standardized enzyme activity assays (e.g., fluorometric or colorimetric) across multiple concentrations to calculate IC50 values .

- Structural Analysis: Compare crystallographic data (via SHELXL refinement ) with molecular docking simulations to identify binding site variations.

- Orthogonal Assays: Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound's interactions with biological targets?

Methodological Answer:

- Parameterization: Use force fields (e.g., AMBER or CHARMM) optimized for pyridine derivatives and chloride ions.

- Simulation Design: Run 100-ns trajectories in explicit solvent to analyze conformational stability of the methylpyridinium moiety and hydrogen bonding with target residues .

- Validation: Cross-reference simulation results with mutagenesis studies or cryo-EM data (if available) to confirm interaction hotspots.

Q. What are best practices for assessing purity in complex biological matrices (e.g., cell lysates)?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., 0.1% TFA in acetonitrile/water).

- Mass Spectrometry: Pair LC with tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode for selective ion tracking .

- Internal Standards: Spike stable isotope-labeled analogs (e.g., deuterated derivatives) to correct for matrix effects .

Q. How can isotopic labeling (e.g., 13C or 15N) be applied to study metabolic pathways or pharmacokinetics?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in vivo or in cell-based assays?

Methodological Answer:

- Toxicity Screening: Pre-test in immortalized cell lines (e.g., HEK293) using MTT assays to establish IC50 values before animal studies .

- Exposure Controls: Use fume hoods for powder handling and PPE (gloves, lab coats) to minimize inhalation/contact risks. Follow OSHA HCS guidelines for hazard communication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.